molecular formula C₂₆H₃₈N₂O₅ B1153679 (1R)-Perindopril Benzyl Ester

(1R)-Perindopril Benzyl Ester

Cat. No.: B1153679
M. Wt: 458.59
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-Perindopril Benzyl Ester (CAS 122454-52-8) is a stereochemically defined intermediate of critical importance in the synthetic pathway of Perindopril, a well-established angiotensin-converting enzyme (ACE) inhibitor . This benzyl ester derivative is primarily utilized by researchers as a high-purity reference standard in analytical method development and validation, as well as for quality control (QC) during the industrial production of its parent active pharmaceutical ingredient (API) . Its specific application is vital for the identification and quantification of related substances and process-related impurities, playing a crucial role in ensuring product quality and supporting regulatory submissions like Abbreviated New Drug Applications (ANDA) . The (1R) epimer is of particular interest for method development aimed at separating and studying the properties of different stereoisomers . In synthetic chemistry, it serves as a protected form of Perindopril, where the benzyl group facilitates the purification process of intermediate steps; this protecting group can be removed in a subsequent step, such as via catalytic hydrogenation, to yield the final drug substance . As a prodrug, Perindopril itself is metabolized in the body to the active diacid form, Perindoprilat, which exerts its therapeutic effect by inhibiting ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II, thereby reducing blood pressure . This product is intended for laboratory research purposes only and is strictly not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₂₆H₃₈N₂O₅

Molecular Weight

458.59

Synonyms

(2S,3aS,7aS)-Benzyl 1-((S)-2-(((R)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylate

Origin of Product

United States

Contextual Role in Angiotensin Converting Enzyme Inhibitor Synthetic Pathways

(1R)-Perindopril Benzyl (B1604629) Ester, also known by its chemical name benzyl 1-[2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate, serves as a key intermediate in the production of Perindopril (B612348). alentris.orgbiosynth.com Perindopril is a prodrug that is metabolized in the body to its active form, perindoprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE). google.comgoogle.com The inhibition of ACE leads to a decrease in the production of angiotensin II, a substance that constricts blood vessels and stimulates the release of aldosterone. google.comgoogle.com

The synthesis of Perindopril involves the coupling of two main fragments: (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester and N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine. tandfonline.com (1R)-Perindopril Benzyl Ester is formed during this coupling process. google.com A common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in combination with 1-hydroxybenzotriazole (B26582) (HOBT). google.compatsnap.com The benzyl ester group serves as a protecting group for the carboxylic acid function on the octahydroindole ring during the reaction. google.com Following the coupling reaction, the benzyl group is removed, typically through catalytic hydrogenation, to yield Perindopril. google.comnih.gov

Key Synthetic Steps Involving this compound:

StepReactantsReagentsProduct
Esterification (2S,3aS,7aS)-2-CarboxyoctahydroindoleBenzyl alcohol, para-toluenesulfonic acid(2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester google.comdissertationtopic.net
Coupling (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester, N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanineDicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBT)This compound google.compatsnap.com
Debenzylation This compoundH₂, Pd/CPerindopril nih.govgoogleapis.com

Significance of Stereochemistry in the Compound S Molecular Architecture

The molecular structure of Perindopril (B612348) is complex, containing five chiral centers, which means there are 32 possible stereoisomers. nih.gov The therapeutic activity of Perindopril is highly dependent on the specific stereochemistry of these centers. The desired isomer, (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid, is the most potent ACE inhibitor among all the possible stereoisomers. nih.govwaters.com

The stereochemistry of (1R)-Perindopril Benzyl (B1604629) Ester is a critical determinant of the final stereochemistry of the Perindopril molecule. The "(1R)" designation refers to the specific configuration at one of the chiral centers in the perhydroindole ring system. The synthesis process is designed to be stereoselective, ensuring that the correct isomers of the starting materials are used to produce the desired (S,S,S,S,S) configuration in the final Perindopril product. google.com The use of starting materials with incorrect stereochemistry would lead to the formation of undesirable and less active isomers of Perindopril. nih.gov For instance, the S-perindopril enantiomer is the one responsible for ACE inhibition, while the R-perindopril enantiomer is considered undesirable. waters.com

Scope and Objectives of Academic Research on the Chemical Compound

Classical Coupling Approaches

The formation of the amide bond is a pivotal step in the synthesis of this compound. This is typically achieved by coupling the benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with N-[(S)-1-carbethoxybutyl]-(S)-alanine. smolecule.com

Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Hydroxybenzotriazole (B26582) (HOBT) Mediated Peptide Coupling Strategies

A well-established and frequently utilized method for the synthesis of this compound involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent, often in conjunction with 1-hydroxybenzotriazole (HOBT). smolecule.comepo.org This combination is effective in facilitating the formation of the peptide bond between the two key intermediates. The reaction proceeds through the formation of an activated ester intermediate, which is then susceptible to nucleophilic attack by the amine component. smolecule.comjpt.com The inclusion of HOBT is crucial as it serves to minimize racemization and suppress the formation of N-acylurea, an undesirable byproduct. smolecule.comrsc.org

The stoichiometry of the coupling reagents plays a significant role in the efficiency of the reaction. Research has shown that using DCC in a molar ratio of 1.5 to 1.7 equivalents relative to the carboxylic acid component ensures a high conversion rate. The amount of HOBT is also a critical parameter, with studies indicating that molar amounts ranging from 1.0 to 2.0 moles relative to the amine component are effective. google.com The optimization of these molar ratios is essential for minimizing impurity generation and maximizing the yield of the desired product. google.comgoogleapis.com

Table 1: Optimized Reagent Stoichiometry for DCC/HOBT Coupling

Reagent Molar Ratio (relative to limiting reactant) Purpose
Dicyclohexylcarbodiimide (DCC) 1.5 - 1.7 Ensures near-complete conversion.
1-Hydroxybenzotriazole (HOBT) 1.0 - 2.0 Enhances coupling efficiency and reduces racemization. google.com
Triethylamine (B128534) 1.0 - 3.0 Acts as a base to neutralize acid byproducts. google.com

The choice of solvent significantly impacts the reaction's outcome. Polar aprotic solvents such as dichloromethane (B109758) and ethyl acetate (B1210297) are commonly employed because they enhance the solubility of the reactants. smolecule.com However, the use of ethyl acetate has been associated with the formation of an N-acetyl impurity, which can be challenging to remove in subsequent steps. google.comgoogleapis.com Toluene (B28343) has been identified as a solvent that can provide high yields and purity. smolecule.comgoogle.com The selection of an appropriate solvent is a balance between ensuring reagent solubility and minimizing the formation of impurities. googleapis.com

Table 2: Comparison of Solvents in DCC-Mediated Coupling

Solvent Typical Reaction Time Yield (%) Purity (%) Notes
Toluene 8-10 hours 99 95 Often provides the best results in terms of yield and purity. smolecule.com
Ethyl Acetate 12 hours 95 93 Can lead to the formation of N-acetyl impurities. smolecule.comgoogle.com
Dichloromethane 24 hours 85 88 Good for reagent solubility but may require longer reaction times. smolecule.com

Maintaining strict temperature control is paramount during the coupling reaction to minimize side reactions and preserve the stereochemical integrity of the product. smolecule.com Most coupling reactions are conducted at temperatures between 15-20°C. smolecule.com Elevated temperatures, specifically above 25°C, have been shown to increase the formation of impurities, such as diketopiperazines, and can lead to a 15-20% reduction in yield. Conversely, carrying out the reaction at lower temperatures, for instance between -10°C and -15°C, can also be effective. epo.org The reaction time is also a key kinetic parameter, with optimal times typically ranging from 8 to 24 hours, depending on the specific reagents and conditions used. smolecule.com

Acid Chloride Intermediate Routes for Esterification

An alternative synthetic strategy for forming the ester linkage in a precursor to this compound involves the use of an acid chloride intermediate. This method offers an alternative to direct esterification and can circumvent some of the impurity issues associated with other coupling methods.

Formation of Activated Carboxylic Acid Derivatives (e.g., using Thionyl Chloride)

In this approach, the carboxylic acid, specifically (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, is first converted to its more reactive acid chloride derivative. This activation is commonly achieved using a halogenating agent such as thionyl chloride (SOCl₂). epo.orggoogle.com Other reagents that can be employed for this transformation include phosphorus pentachloride, phosphorus trichloride, and oxalyl chloride. epo.orggoogle.com The resulting acid chloride is then reacted with a substituted benzyl alcohol to form the corresponding benzyl ester. This method is particularly advantageous for introducing electron-withdrawing substituents onto the benzyl group, which can enhance the stability of the ester. The reaction to form the acid chloride is typically carried out in an inert solvent like methylene (B1212753) chloride at temperatures ranging from -30°C to 30°C. google.com

Esterification with Benzyl Alcohols and Substituted Benzyl Alcohols

The esterification of the carboxylic acid group of the octahydroindole-2-carboxylic acid core with benzyl alcohol or its substituted derivatives is a critical step in the synthesis of Perindopril Benzyl Ester. This transformation is typically achieved through one of two primary methods.

One common approach involves the direct reaction of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with an excess of the desired benzyl alcohol in the presence of thionyl chloride. The excess alcohol is subsequently removed by distillation, and the resulting ester hydrochloride is isolated by treatment with a suitable solvent like diethyl ether. google.com An alternative direct esterification method involves heating the carboxylic acid and an excess of the alcohol with toluene, using a molar equivalent of p-toluenesulfonic acid as a catalyst. google.com

A second, often preferred, method proceeds via an acid chloride intermediate to avoid impurities associated with direct esterification. In this process, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is first converted to its more reactive acid chloride derivative using a reagent such as thionyl chloride (SOCl₂). This intermediate is then reacted with the chosen benzyl alcohol or a substituted variant (e.g., 4-chlorobenzyl alcohol or 4-methoxybenzyl alcohol) to yield the corresponding benzyl ester. This method is particularly effective for introducing electron-withdrawing substituents onto the benzyl ring, which can enhance the stability of the ester.

Reagent 1Reagent 2Catalyst/ConditionsProduct
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acidBenzyl alcoholThionyl chlorideThis compound Hydrochloride
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acidBenzyl alcoholp-Toluenesulfonic acid, Toluene, HeatThis compound
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acidThionyl chloride-(2S,3aS,7aS)-Octahydroindole-2-carbonyl chloride
(2S,3aS,7aS)-Octahydroindole-2-carbonyl chlorideSubstituted benzyl alcohol-Substituted this compound

Preparation of Key Chiral Precursors

Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid Benzyl Ester

The synthesis of this crucial bicyclic amino acid ester is a multi-step process involving the protection of the carboxylic acid group and the formation of the saturated heterocyclic ring system with the correct stereochemistry.

Protecting the carboxylic acid functionality as a benzyl ester is a common strategy in peptide synthesis and related processes. This is because the benzyl group can be readily removed under mild conditions, typically by catalytic hydrogenation, at a later stage of the synthesis.

The esterification can be carried out by treating (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with benzyl alcohol. This reaction can be facilitated by the use of dehydrating agents or by converting the carboxylic acid to a more reactive species, such as an acid chloride, prior to the addition of benzyl alcohol. quickcompany.in For instance, the acid can be treated with an excess of benzyl alcohol and thionyl chloride. google.com Another method involves heating the acid with benzyl alcohol and toluene in the presence of p-toluenesulfonic acid. google.com The resulting benzyl ester is often isolated as its hydrochloride or p-toluenesulfonate salt. google.comgoogleapis.com

Starting MaterialReagentConditionsProduct
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acidBenzyl alcohol, Thionyl chlorideExcess alcohol, distillation(2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid Benzyl Ester Hydrochloride
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acidBenzyl alcohol, p-Toluenesulfonic acidToluene, heat(2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid Benzyl Ester

The formation of the (2S,3aS,7aS)-octahydroindole ring system is a critical step that establishes the required stereochemistry. A common precursor for this transformation is indole-2-carboxylic acid or its derivatives. The hydrogenation of the indole (B1671886) ring to the corresponding octahydroindole is typically achieved using a heterogeneous catalyst under hydrogen pressure.

One established method involves the catalytic hydrogenation of indole-2-carboxylic acid. This process often yields a mixture of diastereomers, from which the desired (2S,3aS,7aS) isomer must be separated. quickcompany.in To achieve higher stereoselectivity, the hydrogenation can be performed on a chiral substrate or by using a chiral catalyst.

A frequently employed industrial process involves the catalytic hydrogenation of indoline-2-(S)-carboxylic acid under a hydrogen pressure of 10 to 150 bars and at a temperature between 30 and 100 °C. google.com Rhodium on a carbon support is a common catalyst for this transformation, leading to the formation of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid. google.com The product can then be purified by crystallization. google.com Other catalysts, such as palladium, platinum, and their oxides, have also been utilized for the hydrogenation of related hexahydroindole-2-carboxylic acid derivatives in an alkanoic acid solvent at temperatures ranging from 25 to 60°C. epo.org

SubstrateCatalystConditionsProduct
Indoline-2-(S)-carboxylic acidRhodium on Carbon10-150 bar H₂, 30-100°C(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid
Hexahydroindole-2-carboxylic acid hydrochloridePalladium, Platinum, or Rhodium oxidesAcetic acid, 25-60°C(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid

Synthesis of N-[(S)-1-Ethoxycarbonylbutyl]-(S)-alanine Derivatives

This dipeptide-like fragment provides the second chiral component necessary for the synthesis of Perindopril. Its preparation involves the formation of a new carbon-nitrogen bond with control of the stereochemistry at the newly formed chiral center.

A key method for synthesizing N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine involves the reductive amination of a keto-acid or a related derivative. One synthetic route starts with the reaction of an alanine (B10760859) ester with either ethyl glyoxylate (B1226380) or ethyl 2-chloro-2-cyclohexyloxy-acetate to form an imine intermediate. google.com This imine then reacts with allyl-zinc bromide. The resulting product, an ethyl 2-(substituted amino)-4-pentenoate, undergoes catalytic hydrogenation to simultaneously reduce the double bond and deprotect the acid function, yielding the desired N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine. google.com

Another approach involves the direct reductive amination of a 2-oxo acid. For example, the reductive amination of a suitable α-keto acid with an alanine derivative in the presence of a reducing agent like sodium borohydride (B1222165) can yield the target molecule. libretexts.org This reaction proceeds through the in-situ formation of an imine, which is then reduced to the secondary amine. libretexts.org Enzymatic methods have also been explored, where alanine dehydrogenase can catalyze the reductive amination of pyruvate (B1213749) to alanine, demonstrating the feasibility of biocatalytic routes for similar transformations. nih.gov

Reactant 1Reactant 2Key StepsProduct
Alanine esterEthyl glyoxylate or Ethyl 2-chloro-2-cyclohexyloxy-acetateImine formation, reaction with allyl-zinc bromide, catalytic hydrogenationN-[(S)-1-Ethoxycarbonylbutyl]-(S)-alanine
α-Keto acidAmmonia/Alanine derivativeReductive amination (e.g., with NaBH₄)α-Amino acid/N-substituted alanine derivative

Advanced and Emerging Synthetic Strategies

Biocatalytic Approaches to Chiral Ester Synthesis and Resolution

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral pharmaceutical intermediates. nih.govutm.my Enzymes offer high stereoselectivity and operate under mild conditions, reducing the environmental impact. acs.org

For the synthesis of chiral esters and their precursors relevant to this compound, several biocatalytic strategies are being explored:

Enzymatic Resolution of Intermediates: Lipases and esterases are widely used for the kinetic resolution of racemic alcohols or esters. acs.org For instance, porcine liver esterase (PLE) has been used to hydrolyze the ethyl ester of perindopril to its active diacid form, perindoprilat, with high yield and selectivity, demonstrating the potential of enzymes to act on specific ester groups without affecting other chiral centers. This principle can be applied to the resolution of racemic ester intermediates in the synthesis of this compound.

Transaminases for Chiral Amine Synthesis: Transaminases (TAs) are used for the asymmetric synthesis of chiral amines, which are key building blocks for many active pharmaceutical ingredients (APIs). rsc.org Engineered transaminases can convert ketones to enantiomerically pure amines with high efficiency. rsc.org This approach is relevant for the synthesis of the chiral amino acid moieties within the perindopril structure.

Multi-enzyme Cascade Reactions: To improve efficiency and reduce downstream processing, multi-enzyme systems are being developed. For example, a multi-enzymatic resolution process has been developed for the production of L-norvaline, an important intermediate for perindopril. researchgate.net This system uses a D-amino acid oxidase (DAAO) to oxidize the D-enantiomer, a leucine (B10760876) dehydrogenase (LeuDH) to reduce the resulting keto acid to the desired L-enantiomer, and a formate (B1220265) dehydrogenase (FDH) for cofactor regeneration. researchgate.net Such cascade reactions represent a sophisticated approach to producing enantiomerically pure building blocks. researchgate.net

Table 1: Examples of Biocatalytic Approaches in Pharmaceutical Synthesis

Enzyme ClassApplicationExampleReference
EsteraseSelective hydrolysis of esterPorcine Liver Esterase (PLE) for perindopril hydrolysis
TransaminaseAsymmetric synthesis of chiral aminesEngineered transaminase for aryl ketone amination rsc.org
D-Amino Acid Oxidase/DehydrogenaseMulti-enzyme resolution of amino acidsDAAO/LeuDH/FDH system for L-norvaline production researchgate.net
Monoamine OxidaseDesymmetrization of aminesMAO-N for desymmetrization of a bicyclic pyrrolidine rsc.org

Exploration of Alternative Coupling Reagents Beyond DCC/HOBT

The coupling of the two key fragments, the N-substituted alanine derivative and the bicyclic amino acid ester, is a crucial step in the synthesis of perindopril. While dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt) has been a standard method, several drawbacks have prompted the exploration of alternatives. peptide.comgoogle.com DCC can lead to the formation of N-acylurea byproducts and the dicyclohexylurea (DCU) byproduct is poorly soluble, complicating purification. bachem.com

A variety of newer coupling reagents have been developed to offer higher efficiency, better solubility of byproducts, and reduced risk of side reactions and racemization. bachem.comsigmaaldrich.com

Carbodiimides:

Diisopropylcarbodiimide (DIC): A significant advantage of DIC over DCC is that the resulting diisopropylurea is more soluble in common organic solvents, making it more suitable for solid-phase peptide synthesis (SPPS) and simplifying workup in solution-phase synthesis. bachem.com

Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC): This water-soluble carbodiimide (B86325) is particularly useful for couplings in aqueous solutions, as the urea (B33335) byproduct can be easily removed by aqueous extraction. peptide.com

Uronium/Aminium and Phosphonium (B103445) Salts: These reagents are generally more reactive and faster than carbodiimides. sigmaaldrich.comiris-biotech.de

HBTU, TBTU, and HATU: These reagents, based on HOBt and its more reactive analogue HOAt (7-aza-1-hydroxybenzotriazole), have been widely used for efficient peptide couplings with low racemization. peptide.comacs.org However, the explosive nature of HOBt and HOAt has led to a search for safer alternatives. iris-biotech.de

COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This is a newer generation uronium salt based on OxymaPure (ethyl cyano(hydroxyimino)acetate). bachem.com It offers coupling efficiencies comparable to HATU but with improved safety, better solubility, and reduced allergenic potential. bachem.com

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt reagent that is also an effective coupling agent. peptide.com

Table 2: Comparison of Selected Coupling Reagents

Reagent ClassExampleKey AdvantagesKey DisadvantagesReference
CarbodiimideDCCInexpensiveInsoluble urea byproduct, potential for racemization bachem.com
CarbodiimideDICSoluble urea byproduct bachem.com
CarbodiimideEDCWater-soluble reagent and byproductLimited stability in aqueous solution peptide.combachem.com
Uronium SaltHBTU/HATUHigh efficiency, low racemizationBased on potentially explosive HOBt/HOAt peptide.combachem.com
Uronium SaltCOMUHigh efficiency, safer (Oxyma-based), good solubility bachem.com
Phosphonium SaltPyBOPEffective coupling reagentSolutions in DMF have moderate stability peptide.comsigmaaldrich.com

Application of Green Chemistry Principles in Synthetic Route Design

The pharmaceutical industry is increasingly adopting green chemistry principles to design more sustainable and environmentally friendly manufacturing processes. mdpi.comacs.org This involves minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable feedstocks. acsgcipr.org

In the context of this compound and perindopril synthesis, green chemistry principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones. acsgcipr.org

Use of Catalysis: As discussed, both biocatalysis and chemocatalysis play a crucial role. The use of catalysts, such as palladium on carbon (Pd/C) for hydrogenation steps or boric acid for esterification, reduces the need for stoichiometric reagents. dissertationtopic.nettandfonline.com

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, moving away from chlorinated solvents and exploring the use of water or other benign solvents in reactions.

Waste Reduction: Developing processes that generate less waste. The choice of coupling reagents that produce soluble byproducts, for example, simplifies purification and reduces waste streams. bachem.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, which is a key advantage of many biocatalytic processes. acs.org

A novel green synthesis process for perindopril has been reported which involves an oxidative demethylation, followed by condensation ammoniation and asymmetric catalytic hydrogenation, and finally amidation catalyzed by a Lewis acid. google.comwipo.int This process is described as having a short route, mild conditions, and high yield, highlighting a move towards more sustainable synthetic strategies. google.comwipo.int

Scale-Up Methodologies and Reactor Design for Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of reactor design and process methodologies. The primary goal is to ensure consistent product quality, high yields, and safe operation on a commercial scale.

Evaluation of Batch vs. Continuous Flow Reactor Systems

The synthesis of Active Pharmaceutical Ingredients (APIs) like Perindopril and its intermediates has seen a significant shift from traditional batch processing to modern continuous flow manufacturing. jst.org.inrsc.org Continuous flow systems offer numerous advantages over batch reactors, particularly for the synthesis of this compound. jst.org.inpurdue.edu

Continuous flow reactors are noted for their superior heat and mass transfer capabilities, which allows for precise temperature control and minimizes the risk of runaway reactions, a critical consideration for exothermic processes. jst.org.in This enhanced control leads to a more consistent and reproducible process, which is vital for large-scale production. jst.org.in The coupling step in the synthesis of Perindopril Benzyl Ester, for instance, is often performed in continuous flow reactors to maintain consistent temperature control and reduce reaction times. The minimal volume required for flow processes facilitates rapid screening and optimization of reaction conditions before scaling up. jst.org.in

In contrast, batch reactors, while suitable for certain applications, can present challenges in scalability, such as inefficient mixing and the formation of byproducts. jst.org.inresearchgate.net However, batch processing may be preferred when the market volume is low or when the existing synthesis route is already well-adapted to available batch equipment. researchgate.net For the synthesis of this compound, the benefits of continuous flow—including improved safety, efficiency, and scalability—make it an increasingly favored option in industrial settings. rsc.orgpurdue.edu Jamison and co-workers developed a three-step continuous flow system for synthesizing several ACE inhibitors, including perindopril, demonstrating the feasibility and advantages of this approach. rsc.org

FeatureBatch Reactor SystemContinuous Flow Reactor System
Heat & Mass Transfer Can be inefficient, potential for hot spotsSuperior, allows for precise temperature control jst.org.in
Scalability Can be challenging, risk of inconsistent mixing jst.org.inMore straightforward and rapid scale-up jst.org.inpurdue.edu
Process Control Less precise control over parametersExact monitoring of temperature, pressure, flow rate jst.org.in
Safety Higher risk of runaway reactions with exothermic processes jst.org.inEnhanced safety due to small reaction volumes jst.org.in
Byproduct Formation Higher potential due to inefficient mixing and heating jst.org.inReduced byproduct formation due to better control jst.org.in
Ideal Use Case Low market volume, established processes researchgate.netHigh market volume, gaseous reagents, heterogeneous catalysts researchgate.net

Optimization of Process Parameters for Large-Scale Manufacturing

Optimizing process parameters is crucial for making the synthesis of this compound economically viable and robust on an industrial scale. Key parameters that are fine-tuned include reaction temperature, reagent stoichiometry, and the choice of solvents and catalysts.

A significant optimization involves the coupling reaction between (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester and N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine. google.comgoogle.com It was discovered that reducing the amount of coupling agents, such as 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC), and critically, reducing or completely omitting the base triethylamine (TEA), leads to a purer product without compromising the yield. google.comgoogle.com This adjustment is a key factor in making the process more advantageous on an industrial scale. google.com For example, one patented process specifies using 0.4 to 0.6 mol of HOBt and 1 to 1.2 mol of DCC per mole of the benzyl ester starting material, while eliminating triethylamine entirely. google.com The reaction temperature is also controlled, typically between 20°C and 77°C, to ensure the reaction proceeds efficiently. google.com

ParameterUnoptimized Process (Example)Optimized Industrial ProcessRationale for Optimization
Triethylamine (TEA) 3 mol per mol of starting ester google.comAbsent google.comReduces formation of key impurities (VII) and (VIII). google.com
1-Hydroxybenzotriazole (HOBt) 3.8 mol per mol of starting ester google.com0.4 to 0.6 mol per mol of starting ester google.comLowers cost and reagent load while maintaining yield. google.com
Dicyclohexylcarbodiimide (DCC) 2.9 mol per mol of starting ester google.com1 to 1.2 mol per mol of starting ester google.comImproves process economics and reduces byproducts. google.com
Temperature Not specified20°C - 77°C google.comEnsures efficient reaction completion.

Impurity Profiling and Control in the Manufacturing Process

A critical aspect of pharmaceutical manufacturing is the identification, control, and analysis of impurities to ensure the safety and efficacy of the final drug product. The synthesis of this compound is closely monitored for process-related impurities.

Identification and Characterization of Process-Related Impurities (e.g., Diastereomers, By-products)

The primary synthesis route for this compound involves a coupling reaction that can generate significant impurities if not properly controlled. google.com Two major process-related impurities, designated as compounds of formula (VII) and (VIII) in patent literature, are known to form during this step. google.comgoogle.com These impurities are structurally related to the desired product and are formed as byproducts of the coupling reaction. Under non-optimized conditions, these impurities can constitute a substantial portion (5% to 15%) of the crude product. google.com

These impurities are particularly problematic because during the subsequent debenzylation step to form the final Perindopril API, they are converted into impurities of formulae (II) and (III), respectively. google.com The presence of these impurities in the final API is strictly regulated. Another potential source of impurities is the starting materials themselves; for example, the presence of the R-isomer in the N-((S)-1-carbethoxybutyl)-(S)-alanine intermediate can lead to the formation of diastereomeric impurities in the final product. epo.org

Strategies for Impurity Reduction and Mitigation during Synthesis

To ensure the purity of this compound and, consequently, the final API, specific strategies have been developed to minimize impurity formation. The most effective strategy identified is the careful control of the base used in the coupling reaction. google.com It was unexpectedly found that the omission of triethylamine from the coupling step dramatically restricts the formation of impurities (VII) and (VIII) to levels below 1.5%. google.com

Further strategies include:

Optimizing Reagent Stoichiometry : Reducing the amounts of coupling agents like DCC and HOBt helps to obtain a good yield while minimizing side reactions. google.com

Alternative Coupling Chemistry : To circumvent issues related to DCC, such as the formation of dicyclohexylurea and other byproducts, alternative activation methods have been proposed. One such method involves activating the N-acylated alanine derivative with thionyl chloride, thus avoiding DCC altogether. google.com

Purification of Intermediates : Ensuring the high purity of starting materials, such as N-((S)-1-carbethoxybutyl)-(S)-alanine, through crystallization can prevent the carry-over of diastereomeric impurities. epo.org

Quantitative Analysis of Impurities in Intermediates

Quantitative analysis is essential for monitoring and controlling the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a standard technique used for this purpose. epo.org The optimized industrial processes aim for specific, low levels of impurities in the benzyl ester intermediate to ensure the final API meets stringent pharmaceutical standards.

Crystallization and Purification Techniques for Intermediates

The purification of intermediates is a critical aspect of the synthesis of this compound, ensuring the removal of impurities that can affect the quality and yield of the final active pharmaceutical ingredient. smolecule.com Crystallization is a primary method employed for this purpose, often involving various organic solvent systems and the formation of salts to enhance purity and facilitate isolation. smolecule.comgoogle.com

The choice of solvent is crucial for effective crystallization, as it influences the solubility of the compound and its impurities at different temperatures. Common organic solvents and systems used in the purification of perindopril intermediates include:

Alcohols: Lower aliphatic alcohols like ethanol (B145695) and isopropanol (B130326) are frequently used for crystallization.

Esters: Ethyl acetate is a commonly employed solvent, sometimes in combination with water, to achieve desired purity levels. google.comgoogleapis.com For instance, moist ethyl acetate containing 1% to 6% water can be used for the crystallization of perindopril erbumine. google.com

Ketones: Acetone (B3395972) is another solvent used in purification processes, often in conjunction with water. google.com

Nitriles: Acetonitrile is utilized for crystallization, and cooling the solution to 20-25°C can induce the precipitation of the purified product. epo.org

Ethers: Diisopropyl ether has been shown to be effective in crystallizing intermediates like (2S,3aS,7aS)-1-{2-[1-ethoxycarbonyl-(S)-butylamino]-(S)-propionyl}-octahydroindole-2-carboxylic acid p-nitrobenzylic ester, yielding high purity. epo.org

Hydrocarbons: Hexane can be used in conjunction with other solvents like acetone to induce crystallization. googleapis.com

Chlorinated Solvents: Dichloromethane is another solvent option for purification. google.com

Mixed Solvent Systems: Combinations of solvents are often more effective than single solvents. For example, a mixture of tetrahydrofuran (B95107) (THF) and water can be used to purify N-((S)-1-carbethoxybutyl)-(S)-alanine, an important intermediate. epo.org Similarly, a mixture of acetone and cyclohexane (B81311) can be used for the recrystallization of the maleate (B1232345) salt of N-[1-(S)-ethoxycarbonyl-1-butyl]-(S)-alanine benzyl ester.

Table 1: Common Organic Solvent Systems for Intermediate Crystallization

Solvent/SystemIntermediateReference
Ethanol/IsopropanolCrude this compound
Ethyl AcetatePerindopril Erbumine google.comgoogleapis.com
Acetone/WaterPerindopril Erbumine google.com
AcetonitrilePerindopril Erbumine epo.org
Diisopropyl Ether(2S,3aS,7aS)-1-{2-[1-ethoxycarbonyl-(S)-butylamino]-(S)-propionyl}-octahydroindole-2-carboxylic acid p-nitrobenzylic ester epo.org
Tetrahydrofuran/WaterN-((S)-1-carbethoxybutyl)-(S)-alanine epo.org
Acetone/CyclohexaneMaleate salt of N-[1-(S)-ethoxycarbonyl-1-butyl]-(S)-alanine benzyl ester

The formation of crystalline salts of intermediates is a powerful technique to improve purity and facilitate isolation. smolecule.com This method takes advantage of the different solubilities of the salt compared to the free base and impurities.

Oxalate Salts: The formation of an oxalic acid salt of benzyl perindopril has been demonstrated as an effective purification step. This salt can be isolated and then carried forward to the next stage of the synthesis. googleapis.com

Hydrochloride Salts: The hydrochloride salt of intermediates can also be used for purification. rochester.edu

Other Acid Addition Salts: A variety of organic and inorganic acids can be used to form salts for purification, including phthalic acid, tartaric acid, camphor (B46023) sulphonic acid, and phosphoric acid. google.com The choice of the acid can influence the crystalline nature and solubility of the resulting salt.

The general principle involves dissolving the crude intermediate in a suitable solvent, adding the acid to form the salt, and then crystallizing the salt from the solution. The purified salt can then be neutralized to regenerate the free base for the subsequent reaction step. google.com

Table 2: Examples of Salt Formation for Purification

IntermediateSalt Forming AcidSolventReference
Benzyl PerindoprilOxalic AcidDichloromethane/Hexane googleapis.com
Aralkyl Perindopril EsterPhthalic Acid, Tartaric Acid, Camphor Sulphonic Acid, Oxalic Acid, etc.Methylene Chloride, Acetone, C1-C4 Alcohols google.com
N-[1-(S)-ethoxycarbonyl-1-butyl]-(S)-alanine benzyl esterMaleic AcidAcetone/Cyclohexane
(2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl esterp-toluenesulfonic acidToluene google.com

Yield and Economic Feasibility Optimization in Industrial Processes

Optimizing the yield and ensuring the economic feasibility of the industrial synthesis of this compound are paramount. This involves a thorough evaluation of each step of the process, from the choice of starting materials to the final purification methods.

Starting Materials: Utilizing readily available and reasonably priced starting materials is crucial for an economical process. google.com

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and catalyst selection can significantly improve yields and reduce the formation of by-products. google.comdissertationtopic.net For example, the coupling reaction to form the dipeptide is often carried out at controlled temperatures to minimize side reactions.

Catalyst Efficiency: The choice and efficiency of catalysts, such as palladium on carbon (Pd/C) for hydrogenation steps, are critical for achieving high conversion rates and simplifying purification. google.comdissertationtopic.net

Minimizing Impurities: The formation of impurities, such as diketopiperazines, during the coupling reaction can reduce the yield and necessitate additional purification steps. google.com Process modifications to minimize these impurities are a key area of research. googleapis.com

Solvent Recycling: The ability to recycle solvents used in the process can significantly reduce costs and the environmental impact of the synthesis.

Process Simplification: Developing a process with fewer steps and avoiding complex purification techniques like lyophilization can lead to a more industrially viable and economical synthesis. google.comgoogle.com For instance, processes that allow for the direct conversion of intermediates without isolation can improve efficiency. google.com

The development of industrial processes for perindopril has focused on addressing the challenges of impurity formation and improving the efficiency of the coupling and deprotection steps. googleapis.comgoogle.com By carefully selecting intermediates that can be easily purified by crystallization and optimizing reaction conditions, manufacturers can achieve high yields of the final product with the required purity for pharmaceutical use. epo.org

Advanced Analytical Characterization for Research and Development

Spectroscopic Studies for Detailed Structural Elucidation

Spectroscopy is fundamental in confirming the molecular structure and functional groups of (1R)-Perindopril Benzyl (B1604629) Ester.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For (1R)-Perindopril Benzyl Ester, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components.

Key functional groups and their expected IR absorption ranges include the ester carbonyl (C=O), the amide carbonyl (C=O), the aromatic C=C bonds of the benzyl group, and the aliphatic C-H bonds of the octahydroindole and butyl moieties. biomedres.uslibretexts.org The C=O stretching vibration for a saturated aliphatic ester typically appears in the range of 1750-1735 cm⁻¹, while the amide C=O stretch is expected around 1680-1630 cm⁻¹. libretexts.org Aromatic ring C=C stretching vibrations are generally observed in the 1600-1450 cm⁻¹ region. biomedres.us The presence of a broad absorption band around 3300 cm⁻¹ would indicate the N-H stretch of the secondary amine. google.com

Table 1: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type
N-H (Amine) ~3300 Stretching
C-H (Aromatic) 3100-3000 Stretching
C-H (Alkane) 2960-2850 Stretching
C=O (Ester) 1750-1735 Stretching
C=O (Amide) 1680-1630 Stretching
C=C (Aromatic) 1600-1450 Stretching

This table is based on typical ranges for the indicated functional groups and is predictive in nature as a specific experimental spectrum for this compound was not available in the reviewed literature.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the precise stereochemistry of the molecule. While specific experimental data for this compound is not widely published, the expected spectral characteristics can be described.

In a ¹H NMR spectrum, distinct signals would correspond to protons in different chemical environments. The aromatic protons of the benzyl group would appear in the downfield region (typically δ 7.3-7.4 ppm). A characteristic singlet for the benzylic methylene (B1212753) (-CH₂-) protons would be expected around δ 5.1 ppm. researchgate.net The numerous aliphatic protons of the octahydroindole ring and the butyl side chain would produce a complex series of multiplets in the upfield region (δ 0.8-4.5 ppm).

¹³C NMR spectroscopy would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbons of the ester and amide functional groups would be found far downfield (δ 170-180 ppm), while the aromatic carbons of the benzyl group would resonate in the δ 125-140 ppm range.

For stereochemical assignment, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are critical. These experiments can detect through-space interactions between protons, which allows for the confirmation of the relative configuration of the multiple chiral centers within the perindopril (B612348) structure, including the specific (1R) configuration which distinguishes it from other stereoisomers.

X-ray Crystallography for Solid-State Characterization

While spectroscopic methods define the molecular structure, X-ray crystallography provides definitive information about the arrangement of molecules in the solid state. Publicly available crystal structure data for this compound is scarce; however, the importance of such studies in pharmaceutical development is well-established through research on related perindopril salts. google.comgoogleapis.com

Single-crystal X-ray diffraction would provide the precise three-dimensional coordinates of every atom in the molecule, confirming bond lengths, bond angles, and the absolute stereochemistry of the chiral centers. This technique is the gold standard for structural determination.

Furthermore, polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical consideration in pharmaceutical development. google.com Different polymorphs can have different physical properties, including solubility, stability, and melting point, which can impact the manufacturing process and bioavailability of the final active pharmaceutical ingredient. google.com Studies on Perindopril (L)-Arginine have identified and characterized different polymorphic forms (e.g., Form α and Form γ), highlighting the thermodynamic stability of certain forms over others. google.comgoogleapis.com A similar investigation for this compound would be crucial to ensure consistency and control during the synthesis of Perindopril.

Chromatographic and Mass Spectrometric Techniques for Purity and Identity Confirmation

To ensure the quality of this compound, chromatographic and mass spectrometric methods are employed to confirm its identity and assess its purity by separating it from related impurities.

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode (RP-HPLC), is the standard method for purity analysis. A C18 column with a mobile phase consisting of an aqueous buffer (like ammonium acetate) and an organic modifier (like acetonitrile/methanol) would be suitable for separating the compound from starting materials, by-products, and degradants. nih.govresearchgate.net

When coupled with a mass spectrometer (LC-MS), this technique provides unequivocal identity confirmation. Electrospray ionization (ESI) in positive mode would generate the protonated molecular ion [M+H]⁺. Given the molecular weight of 458.6 g/mol for this compound (C₂₆H₃₈N₂O₅), the expected parent ion would be observed at an m/z of approximately 459.6. synzeal.com

Tandem mass spectrometry (MS/MS) analysis involves fragmenting the parent ion to produce a characteristic pattern of daughter ions, which serves as a molecular fingerprint. A key fragmentation would be the cleavage of the benzyl group, leading to the formation of a stable tropylium ion at m/z 91. miamioh.edu Other fragments would arise from the perindopril backbone itself. For instance, studies on other perindopril forms have shown characteristic fragments resulting from the cleavage of the amide bond. researchgate.net

Table 2: Plausible ESI-MS/MS Fragmentation Pattern for this compound

Parent Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss / Fragment Structure
459.6 [M+H]⁺ 369.2 Loss of Benzyl alcohol (C₇H₈O)

This table represents a plausible fragmentation pattern based on the known molecular weight and general fragmentation behavior of benzyl esters and related perindopril structures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound. It is particularly crucial for chiral separations to ensure the enantiomeric purity of the compound. The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase. nih.govresearchgate.net For perindopril and its derivatives, methods employing CSPs are common.

Research has demonstrated the successful chiral separation of perindopril enantiomers using a ChiraDex column, which is a chiral stationary phase composed of β-cyclodextrin chemically bonded to silica gel particles. researchgate.netrsc.org The mechanism involves the formation of temporary, diastereomeric inclusion complexes between the cyclodextrin cavity and parts of the analyte, allowing for differential retention and separation. rsc.org Another effective CSP is the Ultron ES OVM, which utilizes ovomucoid as a chiral selector for the enantioseparation of perindopril. farmaciajournal.com

A typical HPLC method involves an isocratic elution system with a mobile phase consisting of an aqueous buffer (like phosphate buffer) and an organic modifier (such as acetonitrile). researchgate.netrsc.orgfarmaciajournal.com The pH of the buffer and the concentration of the organic modifier are critical parameters that are optimized to achieve the best resolution between the enantiomers. farmaciajournal.com Detection is commonly performed using a UV detector at a wavelength of around 210 nm, where the molecule exhibits significant absorbance. rsc.orgrsc.org The retention times for the different stereoisomers under specific conditions allow for their identification and quantification, thereby confirming the purity of the desired (1R) enantiomer.

Table 1: Example HPLC Conditions for Chiral Separation of Perindopril Enantiomers

Parameter Condition 1 Condition 2
Column ChiraDex (β-cyclodextrin CSP) Ultron ES OVM (Ovomucoid CSP)
Mobile Phase Phosphate Buffer (50 mM, pH 3.0) and Acetonitrile (55:45 v/v) researchgate.netrsc.org KH2PO4 (20 mM, pH 3.75) and Acetonitrile (93:7 v/v) farmaciajournal.com
Flow Rate 1.0 mL/min researchgate.netrsc.org 1.0 mL/min farmaciajournal.com
Detection UV at 210 nm rsc.org UV-VIS Detector
Column Temp. Not Specified 25°C farmaciajournal.com

Gas Chromatography (GC) for Volatile Impurities or Derivatized Analysis

Gas Chromatography (GC) is a primary technique for the identification and quantification of residual solvents or organic volatile impurities (OVIs) that may be present in the this compound active pharmaceutical ingredient (API). ispub.comasianpubs.org These impurities are typically remnants from the synthesis and purification processes and must be controlled to ensure the safety and quality of the final product. ispub.comijpsonline.com

The standard method involves GC coupled with a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. ispub.comphcog.com The separation is generally carried out on a capillary column, such as a DB-624 or BP 624, which is designed for the analysis of volatile organic compounds. ispub.comresearchgate.net A sample of the API is dissolved in a suitable diluent, like dimethyl sulfoxide (DMSO), and injected into the GC system. ispub.com The direct injection method is a common approach for this analysis. ispub.comijpsonline.com

An inert carrier gas, typically nitrogen or helium, transports the vaporized sample through the column. ispub.com The column oven temperature is programmed to ramp up, allowing for the separation of different volatile impurities based on their boiling points and interaction with the stationary phase. ispub.com Solvents frequently used in the manufacturing of related compounds, such as benzyl alcohol, include toluene (B28343), benzene, and chlorobenzene, which can be effectively monitored using this technique. researchgate.net The method is validated according to ICH guidelines for parameters like linearity, sensitivity, and accuracy to ensure it is reliable for quantifying residual solvents. ispub.comphcog.com

Table 2: Typical GC Parameters for Residual Solvent Analysis

Parameter Typical Setting
Column BP 624 or DB-624 (e.g., 30m x 0.53mm i.d. x 0.25µm coating) ispub.comresearchgate.net
Carrier Gas Nitrogen ispub.com
Detector Flame Ionization Detector (FID) ispub.com
Injection Mode Split (e.g., 1:15 ratio) ispub.com
Injector Temp. ~230°C ispub.com
Detector Temp. ~250°C ispub.com
Oven Program Initial hold at 40°C, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of ~200°C ispub.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for the definitive confirmation of the molecular formula of this compound. Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. libretexts.org This high level of precision is possible because the exact mass of an atom is not an integer value (except for Carbon-12). libretexts.org

The molecular formula for Perindopril Benzyl Ester is C₂₆H₃₈N₂O₅. biosynth.comsynzeal.com By using the precise masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, the exact theoretical (monoisotopic) mass can be calculated. An HRMS instrument can then measure the actual mass of the compound's molecular ion. If the measured mass matches the calculated theoretical mass with a very low error (typically within 5 ppm), it provides unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. libretexts.org

Furthermore, HRMS coupled with fragmentation techniques (MS/MS) can be used for structural elucidation. The molecule is fragmented in the mass spectrometer, and the high-resolution measurement of these fragments provides valuable information about the compound's structure, confirming the connectivity of its various functional groups.

Table 3: Molecular Mass Confirmation of Perindopril Benzyl Ester (C₂₆H₃₈N₂O₅)

Parameter Value
Nominal Mass 458 amu
Average Mass 458.59 g/mol biosynth.com

| Monoisotopic Mass (Calculated) | C (12.000000) x 26 = 312.000000 H (1.007825) x 38 = 38.297350 N (14.003074) x 2 = 28.006148 O (15.994915) x 5 = 79.974575 Total = 458.278073 Da | | HRMS Confirmation | Experimental mass must match the calculated monoisotopic mass within a low error margin (e.g., < 5 ppm). |

Advanced Chiral Analysis Methods for Enantiomeric and Diastereomeric Purity

Ensuring the enantiomeric and diastereomeric purity of this compound is critical, as different stereoisomers can have different pharmacological activities. rsc.org Beyond standard HPLC, advanced chiral analysis methods provide robust and sensitive separation of stereoisomers. The two most prominent techniques in this area are High-Performance Liquid Chromatography with Chiral Stationary Phases (CSPs) and Capillary Electrophoresis (CE). rsc.orgrsc.org

HPLC with CSPs, as discussed previously, is a cornerstone of chiral separation. nih.gov The choice of CSP is critical, with polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based phases being widely used due to their broad applicability and high enantioselectivity. researchgate.netresearchgate.net The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. researchgate.net

Capillary Electrophoresis (CE) has emerged as a powerful alternative with high separation efficiency. rsc.orgjiangnan.edu.cn In CE, chiral separation is achieved by adding a chiral selector to the background electrolyte. rsc.org For perindopril enantiomers, cyclodextrins and their derivatives, such as 2-hydroxylpropyl-β-cyclodextrin (HP-β-CD), are commonly used as chiral selectors. researchgate.netrsc.org The separation principle is based on the different electrophoretic mobilities of the diastereomeric complexes formed between the enantiomers and the chiral selector in the presence of an electric field. rsc.org Optimization of parameters such as the type and concentration of the chiral selector, buffer pH, and applied voltage is essential for achieving baseline separation. rsc.org

Table 4: Comparison of Advanced Chiral Analysis Techniques for Perindopril

Feature HPLC with Chiral Stationary Phase (CSP) Capillary Electrophoresis (CE) with Chiral Selector
Principle Differential partitioning between mobile phase and a solid chiral stationary phase. researchgate.net Differential migration of analytes in an electric field due to complexation with a chiral selector in the electrolyte. rsc.org
Chiral Selector Bonded to stationary phase (e.g., β-cyclodextrin, ovomucoid). researchgate.netfarmaciajournal.com Added to background electrolyte (e.g., HP-β-CD). researchgate.netrsc.org
Advantages Well-established, robust, easily scalable for preparative separations. High separation efficiency, very small sample/reagent consumption, rapid method development. jiangnan.edu.cn
Typical Conditions Mobile Phase: Acetonitrile/Phosphate Buffer researchgate.netrsc.org Background Electrolyte: Phosphate buffer with HP-β-CD rsc.org
Detection Limit Reported as low as 2.3 µg/mL for perindopril. rsc.org Reported as 14.7 µg/mL for perindopril. rsc.org

Role As a Key Intermediate in Active Pharmaceutical Ingredient Api Synthesis

Debenzylation and Deprotection Strategies

The conversion of (1R)-Perindopril Benzyl (B1604629) Ester to Perindopril (B612348) hinges on the selective removal of the benzyl protecting group from the carboxylic acid of the octahydroindole ring system. This deprotection is a critical step that must be efficient and clean to ensure the high purity of the final API.

The most prevalent industrial method for the debenzylation of (1R)-Perindopril Benzyl Ester is catalytic hydrogenolysis. commonorganicchemistry.com This chemical process involves the cleavage of the carbon-oxygen bond in the benzyl ester group by reaction with hydrogen gas in the presence of a metal catalyst.

Palladium-on-carbon (Pd/C) is the catalyst of choice for this transformation. google.comgoogle.comgoogleapis.com The reaction is typically conducted in a suitable solvent, such as ethanol (B145695), under a pressurized atmosphere of hydrogen. googleapis.com The solid Pd/C catalyst facilitates the reaction on its surface, after which it can be easily removed from the reaction mixture by filtration. googleapis.com

The general reaction is as follows: this compound + H₂ --(Pd/C)--> Perindopril + Toluene (B28343)

The efficiency and selectivity of this reaction are paramount. Different grades and preparations of Pd/C catalysts can exhibit significant variability in performance, impacting reaction rates and the formation of impurities. nih.govnacatsoc.org Research into catalyst characteristics has shown that properties such as palladium particle size, its distribution on the carbon support, and its oxidation state are key predictors of catalytic efficiency. nih.gov

Catalyst ParameterImpact on Hydrogenolysis
Palladium Particle Size Smaller particle sizes generally offer a larger surface area, potentially increasing reaction rates. nih.gov
Catalyst Support The carbon support's properties can influence catalyst activity and stability.
Palladium Oxidation State The oxidation state of the palladium can affect the catalyst's activity and selectivity. nacatsoc.org
Catalyst Loading The amount of catalyst used can impact reaction time and cost-effectiveness. google.com

To maximize yield and purity while ensuring process efficiency, the conditions for the catalytic hydrogenolysis of this compound are carefully optimized. Key parameters that are controlled include temperature, hydrogen pressure, reaction time, and solvent choice.

For instance, the debenzylation can be effectively carried out at a temperature of around 30°C and a hydrogen pressure of approximately 5 kg/cm ². googleapis.com Under these conditions, the reaction can reach completion within a few hours. googleapis.com The proper selection of the catalyst and meticulous control over these reaction conditions are crucial for achieving high selectivity towards the desired product and minimizing the formation of by-products. nacatsoc.org

Reaction ConditionTypical Range/ValuePurpose of Optimization
Temperature ~30°C - 70°CTo ensure a sufficient reaction rate without promoting side reactions. quickcompany.in
Hydrogen Pressure ~5 kg/cm ²To provide an adequate supply of hydrogen for the reaction. googleapis.com
Solvent Ethanol, Ethyl Acetate (B1210297)To dissolve the reactants and facilitate the reaction. commonorganicchemistry.comgoogleapis.com
Reaction Time 3-4 hoursTo ensure the reaction goes to completion while minimizing the potential for side product formation. googleapis.com

While catalytic hydrogenolysis is the standard, research into alternative deprotection strategies, such as visible-light-mediated oxidative debenzylation, is ongoing and may offer advantages in terms of functional group tolerance in other synthetic contexts. nih.gov

Integration into Downstream Synthesis of Perindopril and its Pharmaceutically Acceptable Salts

Following the successful debenzylation of this compound, the resulting Perindopril free acid is typically converted into a more stable and bioavailable pharmaceutically acceptable salt. google.comgoogle.comepo.org This is a standard practice in pharmaceutical manufacturing to improve the physicochemical properties of the API.

The most common salt form of Perindopril is the tert-butylamine salt, known as Perindopril erbumine. google.comquickcompany.ingoogle.com This salt is prepared by reacting the Perindopril free acid with tert-butylamine in a suitable solvent. google.comgoogleapis.comquickcompany.in Another pharmaceutically acceptable salt is Perindopril arginine. epo.org

The final step in the synthesis is the crystallization of the Perindopril salt from a solvent system, such as ethyl acetate. googleapis.com This crystallization process serves as a critical purification step, removing any remaining impurities and isolating the final API in a highly pure, crystalline form suitable for formulation into finished dosage forms.

Impact on Overall API Purity and Process Efficiency

The purity of the this compound intermediate has a direct and significant impact on the purity of the final Perindopril API. google.com Any impurities that are formed during the synthesis of the benzyl ester and are not removed can be carried through the debenzylation step and contaminate the final product. google.com

Therefore, stringent control over the preceding synthetic steps is essential. For example, optimizing the coupling reaction that forms this compound to minimize the generation of by-products is crucial for achieving a final API with impurity levels below the regulatory limit of 0.2%. google.comepo.org

Patent Landscape and Innovations in 1r Perindopril Benzyl Ester Synthesis

Historical Overview of Patent Literature Related to its Production

The journey of Perindopril's synthesis began with its initial disclosure in European Patent EP 0 049 658 . While this foundational patent described the compound and its therapeutic applications, it did not provide a detailed process suitable for effective industrial-scale production. google.comepo.orgjustia.comjustia.com

The first commercially viable, industrial-scale synthesis was detailed in EP 0 308 341 and its U.S. equivalent, US 4,914,214 . epo.org This patent laid the groundwork for Perindopril (B612348) production and established the central role of the benzyl (B1604629) ester intermediate. The key step outlined was the peptide coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester . google.comepo.orgjustia.com The resulting protected compound, Perindopril benzyl ester, was then converted to the final active pharmaceutical ingredient by deprotecting the carboxylic group via catalytic hydrogenation. google.comjustia.comgoogle.com

However, this pioneering process was not without its challenges. A significant drawback was the generation of impurities during the coupling reaction, often ranging from 5-15%. epo.org The purity of the Perindopril obtained was often unsatisfactory for pharmaceutical use without an additional, intensive purification step. google.com This issue of impurity formation became the primary catalyst for subsequent innovations, leading to a new generation of patents focused on refining and re-engineering the synthesis of the Perindopril benzyl ester and its subsequent conversion.

Analysis of Key Patent Claims and Methodological Innovations

Subsequent patents sought to address the purity and efficiency issues of the original industrial synthesis. These innovations focused on modifying reaction conditions, reagents, and intermediates.

A pivotal innovation came with patent US 6,835,843 B2 , which targeted the coupling step directly. The inventors discovered that the reduction or complete omission of triethylamine (B128534) , a base used in the original process, unexpectedly restricted the formation of key impurities. google.com The patent specifically claims a process where the coupling is conducted in ethyl acetate (B1210297) using 1-hydroxybenzotriazole (B26582) (HOBT) and dicyclohexylcarbodiimide (B1669883) (DCC) in the absence of triethylamine, which yielded a significantly purer Perindopril benzyl ester intermediate. google.com This led to a final product with impurity levels below 0.2%. google.com

Another significant methodological shift was introduced in patent CA2562843C , which claimed the use of a substituted benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. google.es By replacing the simple benzyl group with derivatives like 4-chlorobenzyl or 4-methoxybenzyl, the inventors altered the properties of the intermediate. A key claim in this patent involves carrying out the coupling reaction at a lower temperature, typically between 10-15°C, which further helped to obviate impurity formation associated with prior art procedures. google.es

PatentKey Claim / Methodological InnovationImpact on Synthesis
EP 0 308 341First industrial synthesis via coupling of the benzyl ester intermediate with DCC/HOBT. epo.orgEstablished the foundational route but was hampered by significant impurity formation. google.comepo.org
US 6,835,843 B2Performing the coupling reaction in the absence of triethylamine. google.comDramatically reduced the formation of specific by-products, leading to higher purity of the benzyl ester intermediate and final API. google.com
CA2562843CUse of substituted benzyl esters (e.g., 4-chlorobenzyl) and low-temperature coupling conditions (<20°C). google.esProvided an alternative route to control impurities by modifying the key intermediate. google.es
EP 1 565 485 B1Simultaneous deprotection (hydrogenolysis) and salt formation by including a base (tert-butylamine) in the reaction. epo.orgStreamlined the final conversion step, improving process efficiency and reducing the number of operations. epo.org

Evolution of Synthetic Routes and Process Improvements through Patents

The patented evolution of the synthesis of Perindopril from its benzyl ester intermediate can be summarized in distinct routes, each representing a significant process improvement.

Baseline Route (EP 0 308 341): This initial industrial route involved the esterification of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with benzyl alcohol, followed by its coupling with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine using DCC and HOBT in the presence of triethylamine. epo.org The resulting Perindopril benzyl ester was then isolated and subjected to catalytic hydrogenation to remove the benzyl protecting group, yielding Perindopril base, which was subsequently converted to a salt. The primary challenge was the purity of the intermediate oil, which could not be easily purified by crystallization. epo.org

Improved Purity Route (US 6,835,843 B2): This route maintained the same core structure as the baseline but introduced a critical modification to the coupling conditions. By removing triethylamine from the reaction mixture, the formation of key impurities was suppressed. google.com This process yielded a purer Perindopril benzyl ester, which, after catalytic hydrogenation, resulted in Perindopril of a quality suitable for pharmaceutical use with minimal downstream purification. google.com

Modified Intermediate Route (CA2562843C): This pathway diverged by altering the starting material itself. Instead of the standard benzyl ester, a substituted benzyl ester (e.g., 4-chlorobenzyl ester) was used as the key intermediate. google.es This intermediate was coupled with N-[(S)-1-carbethoxybutyl]-(S)-alanine at low temperatures (10-15°C). google.es The resulting substituted benzyl perindopril was then deprotected via hydrogenolysis to give the Perindopril free base. google.es This approach provided an alternative means of controlling the reaction's purity profile.

Streamlined Final Step Route (EP 1 565 485 B1): This improvement focused on process efficiency at the final stage. Starting with the Perindopril benzyl ester prepared by prior methods, the innovation was to conduct the catalytic hydrogenation for debenzylation in the presence of tert-butylamine. epo.org This "one-pot" procedure removes the benzyl group and forms the Perindopril erbumine salt simultaneously, eliminating the need for separate isolation of the Perindopril base and a subsequent salt formation step. epo.org

Strategies for Overcoming Prior Art Challenges in Industrial Synthesis

The primary challenge established by the prior art of EP 0 308 341 was the generation of unacceptable levels of impurities during the DCC/HOBT-mediated coupling step. Subsequent patents employed several distinct strategies to overcome this limitation.

Modification of Reaction Conditions: This strategy involved fine-tuning the parameters of the existing reaction. The invention in US 6,835,843 B2 , which identified triethylamine as a contributor to impurity formation and removed it, is a prime example of this approach. google.com Similarly, the use of low-temperature coupling (below 20°C) as described in CA2562843C successfully minimized the generation of unwanted by-products by controlling the reaction kinetics. google.es

Modification of Protecting Groups: Rather than altering the conditions, this strategy focused on changing the structure of the key intermediate. By using substituted benzyl esters (e.g., 4-halo, 4-alkoxy) as detailed in CA2562843C , a novel intermediate was created. google.es This modification alters the electronic properties and reactivity of the molecule, providing a different pathway to achieve a cleaner coupling reaction and potentially easier purification. This approach designs around the problems of the original substrate.

Alternative Coupling Reagents: A more fundamental strategy involved replacing the problematic coupling reagents entirely. As noted in the background of US 7,291,745 B2 , patent WO 2004/075889 disclosed reacting the benzyl ester of (2S, 3aS, 7aS)-2-carboxyperhydroindole with N-[(S)-1-carbethoxybutyl]-(S)-alanyl chloride or bromide. google.com This avoids the use of DCC and its associated by-products, such as dicyclohexylurea. However, this route was noted to have its own drawbacks, including being less cost-effective. google.com

Summary of Strategies to Overcome Prior Art Challenges
StrategyDescriptionExemplary Patent
Condition ModificationAltering reaction parameters like temperature or the presence of additives (bases) to suppress side reactions.US 6,835,843 B2 (removal of triethylamine) google.com
Protecting Group ModificationChanging the chemical nature of the benzyl protecting group to influence reactivity and purification.CA2562843C (use of 4-chlorobenzyl ester) google.es
Process ConsolidationCombining multiple reaction steps (e.g., deprotection and salt formation) into a single, streamlined operation.EP 1 565 485 B1 epo.org
Alternative Reagent UseReplacing the entire coupling agent system (e.g., DCC/HOBT) with a different chemical approach.WO 2004/075889 (use of an acid chloride) google.com

Future Research Directions in 1r Perindopril Benzyl Ester Chemistry

Exploration of Novel, Highly Stereoselective Synthetic Pathways

The intricate stereochemistry of perindopril (B612348), which contains multiple chiral centers, presents a significant synthetic challenge. The development of novel, highly stereoselective synthetic pathways is paramount to ensure the production of the desired diastereomer while minimizing the formation of others, such as the (1R) epimer. Future research in this area will likely concentrate on several key strategies.

One promising avenue is the design and application of novel chiral catalysts, including organocatalysts and transition-metal complexes. These catalysts could be employed in key bond-forming reactions to induce high levels of asymmetry, thereby controlling the stereochemical outcome. For instance, asymmetric hydrogenation or alkylation steps could be targeted to set the specific stereocenters found in the perindopril scaffold.

Another area of exploration involves the use of chiral auxiliaries derived from readily available natural products. These auxiliaries can be temporarily incorporated into the synthetic sequence to direct the stereoselective formation of new chiral centers and can be subsequently removed. Research into more efficient and recyclable chiral auxiliaries would represent a significant advance. The development of new phosphonate (B1237965) analogues of perindopril also opens doors to exploring different synthetic strategies and evaluating their biological activity. nih.govresearchgate.net

Furthermore, enzymatic and chemo-enzymatic approaches are gaining traction. Biocatalysts, such as engineered enzymes, can offer unparalleled stereoselectivity under mild reaction conditions. Future work could focus on identifying or designing enzymes capable of catalyzing key steps in the synthesis of perindopril precursors with high fidelity.

Synthetic Strategy Focus of Future Research Potential Advantages
Asymmetric Catalysis Development of novel organocatalysts and transition-metal complexes.High efficiency, potential for catalytic turnover, atom economy.
Chiral Auxiliaries Design of more efficient and recyclable auxiliaries.Predictable stereochemical control, well-established methodology.
Biocatalysis Identification and engineering of specific enzymes.Exceptional stereoselectivity, mild and environmentally friendly conditions.
Analogue Synthesis Exploration of new synthetic routes for related compounds like phosphonate analogues. nih.govDiscovery of new inhibitors and understanding of structure-activity relationships. nih.gov

Development of More Sustainable and Green Process Technologies

The pharmaceutical industry is increasingly focused on developing manufacturing processes that are both economically viable and environmentally responsible. tandfonline.com Future research into the synthesis of (1R)-Perindopril Benzyl (B1604629) Ester and related compounds will prioritize the integration of green chemistry principles to minimize environmental impact. evonik.compharmamanufacturing.com

A primary target for improvement is the reduction of solvent usage and the replacement of hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents. evonik.com Implementing technologies like "Chemistry in Water," which uses micelles as nanoreactors, can enable organic reactions to be performed in aqueous media. evonik.com Additionally, process intensification through techniques like continuous flow chemistry can lead to significant reductions in solvent consumption and waste generation. pharmamanufacturing.com

Waste reduction is another critical goal. This can be achieved through the design of more atom-economical synthetic routes that maximize the incorporation of starting materials into the final product. pharmamanufacturing.com Recycling solvents and turning waste streams into raw materials for other industries are also key strategies being implemented. evonik.com The digitalization of manufacturing processes, using virtual twins and integrated platforms, can help optimize resource efficiency and reduce the carbon footprint of production from the earliest design stages. 3ds.com

Green Technology Application in Synthesis Sustainability Benefit
Continuous Flow Chemistry Integration of multi-step syntheses into a continuous process.Reduced solvent usage, improved heat transfer and safety, smaller footprint. pharmamanufacturing.com
Alternative Solvents Use of water, ionic liquids, or supercritical CO2 as reaction media.Reduced volatile organic compound (VOC) emissions, lower toxicity. evonik.com
Biocatalysis Employment of enzymes for specific transformations.Biodegradable catalysts, operation under mild conditions, high selectivity.
Waste Valorization Converting by-products and solvent waste into useful materials.Contribution to a circular economy, reduced disposal costs. evonik.com
Digitalization Utilizing virtual twins and data platforms to model and optimize processes. 3ds.comEnhanced process understanding, improved resource efficiency, reduced physical prototyping. 3ds.com

Application of Computational Chemistry in Reaction Mechanism Elucidation and Design

Computational chemistry has become an indispensable tool in modern drug discovery and development, offering powerful methods to accelerate research and reduce costs. steeronresearch.com In the context of (1R)-Perindopril Benzyl Ester, computational approaches can provide deep insights into reaction mechanisms and guide the design of more efficient and selective synthetic pathways. longdom.org

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to model reaction transition states and intermediates. This allows researchers to understand the energetic profiles of different reaction pathways, rationalize observed stereochemical outcomes, and predict the effects of catalyst or substrate modifications. steeronresearch.com For example, computational modeling could be used to design a catalyst that preferentially forms one stereoisomer over another.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of molecules and their interactions in solution, providing insights into how solvents and other reaction conditions influence reactivity and selectivity. steeronresearch.com Furthermore, quantitative structure-activity relationship (QSAR) models and molecular docking studies can be used to predict the properties and potential biological activity of novel perindopril analogues, guiding synthetic efforts toward the most promising candidates. nih.govneuroquantology.comnih.gov The integration of artificial intelligence and machine learning can further enhance the predictive power of these models. neuroquantology.com

Computational Tool Application in this compound Chemistry Expected Outcome
Quantum Mechanics (QM) Modeling transition states and reaction intermediates.Elucidation of reaction mechanisms, prediction of stereoselectivity. steeronresearch.com
Molecular Dynamics (MD) Simulating molecular behavior in different environments.Understanding solvent effects and conformational preferences. steeronresearch.com
Molecular Docking Predicting binding interactions of analogues with target enzymes. longdom.orgGuiding the design of new, potentially more active compounds. nih.gov
QSAR & Machine Learning Developing predictive models for chemical properties and activity. neuroquantology.comnih.govAccelerating the identification of lead compounds and optimizing synthetic targets. neuroquantology.com

Advanced Analytical Tools for In-Process Control and Characterization

Robust in-process controls (IPCs) are essential for ensuring the quality, consistency, and efficiency of pharmaceutical manufacturing. pharmtech.comresearchgate.net The synthesis of a stereochemically complex molecule like perindopril requires advanced analytical tools to monitor reaction progress, control impurity profiles, and characterize intermediates like this compound in real-time.

Process Analytical Technology (PAT) is a key framework for achieving this, aiming to build quality into the product by design through timely measurements of critical process parameters and quality attributes. tabletscapsules.com Future research will focus on implementing more sophisticated PAT tools. For example, in-line spectroscopic techniques such as Near-Infrared (NIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on reactant consumption, product formation, and the development of impurities without the need for sampling.

Hyphenated chromatographic techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), are crucial for separating and identifying structurally similar isomers and impurities. researchgate.netscispace.com The development of novel and more efficient chromatographic methods, including Ultra-High-Performance Liquid Chromatography (UHPLC) and chiral chromatography techniques, will be vital for the precise analysis of stereoisomers. nih.gov These advanced methods are critical for process characterization studies, which aim to identify critical process parameters that impact product quality and ensure that the process consistently delivers a product with reproducible purity and yield. koerber-pharma.combioprocessingsummit.com

Analytical Technique Role in In-Process Control & Characterization Key Advantages
Process Analytical Technology (PAT) Real-time monitoring and control of critical process parameters. tabletscapsules.comProactive quality control, reduced waste, improved process understanding. tabletscapsules.com
In-line Spectroscopy (NIR, Raman) Non-invasive, real-time monitoring of chemical composition.Rapid analysis, no sample preparation required, enables immediate process adjustments.
UHPLC & Chiral Chromatography High-resolution separation of stereoisomers and related impurities. nih.govImproved accuracy and precision in determining isomeric purity.
Mass Spectrometry (MS) Identification and structural elucidation of intermediates and impurities. researchgate.netHigh sensitivity and specificity for molecular characterization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.